molecular formula C27H31FN4O2S B2761659 N1-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 863017-36-1

N1-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2761659
CAS No.: 863017-36-1
M. Wt: 494.63
InChI Key: RELLPZMESAZHJA-UHFFFAOYSA-N
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Description

N1-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C27H31FN4O2S and its molecular weight is 494.63. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research into the role of orexin receptors, specifically OX1R, has shown that compounds targeting these receptors can modulate feeding, arousal, stress, and drug abuse. A study examined the effects of selective OX1R and OX2R antagonists in a binge eating model, suggesting the potential of these compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activity of Piperazine Derivatives

Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. One study focused on the synthesis of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine derivatives, which exhibited potent activity against various bacterial and fungal strains (Mishra & Chundawat, 2019).

σ1 Receptor Ligands for Neurodegenerative Diseases

Novel piperazine compounds with low lipophilicity have been designed as σ1 receptor ligands. These compounds have shown promise for imaging σ1 receptors in the brain, potentially aiding in the diagnosis and understanding of neurodegenerative diseases such as Alzheimer's (He et al., 2017).

Synthesis of Neuroleptic Agents

The synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol, involves key intermediates that contain piperazine moieties. These compounds are part of pharmaceuticals used to treat psychiatric disorders, showcasing the utility of piperazine derivatives in the synthesis of medically significant molecules (Botteghi et al., 2001).

Properties

IUPAC Name

N'-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O2S/c1-19-9-11-21(12-10-19)18-29-26(33)27(34)30-20(2)25(24-8-5-17-35-24)32-15-13-31(14-16-32)23-7-4-3-6-22(23)28/h3-12,17,20,25H,13-16,18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELLPZMESAZHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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